molecular formula C52H56BF24N B065473 Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium CAS No. 171261-33-9

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium

Cat. No.: B065473
CAS No.: 171261-33-9
M. Wt: 1161.8 g/mol
InChI Key: GPEJTNCVDBQEMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dovitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole and quinolinone moieties, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of Dovitinib follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Dovitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Dovitinib has a wide range of scientific research applications, including:

Mechanism of Action

Dovitinib exerts its effects by inhibiting multiple RTKs involved in tumor growth and angiogenesis. It strongly binds to FGFR3 and inhibits its phosphorylation, leading to the inhibition of tumor cell proliferation and induction of tumor cell death. Additionally, Dovitinib inhibits other RTKs, including VEGFR, PDGFR, and c-KIT, resulting in reduced cellular proliferation and angiogenesis .

Comparison with Similar Compounds

Uniqueness of Dovitinib: Dovitinib’s uniqueness lies in its broad spectrum of RTK inhibition, particularly its potent activity against FGFRs. This makes it a valuable tool in studying RTK-related pathways and a promising candidate for targeted cancer therapies .

Properties

CAS No.

171261-33-9

Molecular Formula

C52H56BF24N

Molecular Weight

1161.8 g/mol

IUPAC Name

tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium

InChI

InChI=1S/C32H12BF24.C20H44N/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-12H;5-20H2,1-4H3/q-1;+1

InChI Key

GPEJTNCVDBQEMF-UHFFFAOYSA-N

SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC

Pictograms

Irritant

Origin of Product

United States

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